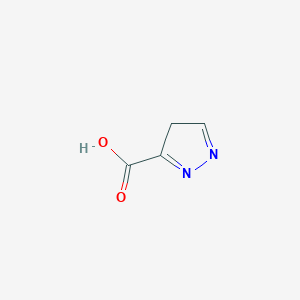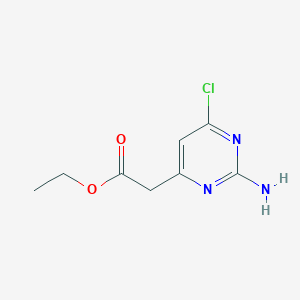
4H-Pyrazole-3-carboxylic acid
Vue d'ensemble
Description
4H-Pyrazole-3-carboxylic acid is a pyrazole derivative . Pyrazole is an organic compound with a 5-membered ring structure consisting of three carbon atoms and two adjacent nitrogen atoms . The molecular weight of a related compound, Ethyl 4-pyrazolecarboxylate, is 140.1399 .
Synthesis Analysis
Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized by elemental analysis, IR spectra, thermogravimetric analysis, and X-ray single-crystal structure analysis .Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The properties of pyrazole derivatives can vary widely depending on their substituent groups .Applications De Recherche Scientifique
Functionalization and Synthesis Reactions
Functionalization Reactions : 4H-Pyrazole-3-carboxylic acid demonstrates versatility in functionalization reactions. Studies have shown its conversion to corresponding carboxamides and imidazo derivatives through reactions with different amines and acids. For instance, reactions with 2,3-diaminopyridine yield carboxamide derivatives, demonstrating its potential in synthesizing diverse organic compounds (Yıldırım et al., 2005), (Yıldırım & Kandemirli, 2006).
Synthesis of Novel Compounds : Research on this compound has led to the development of novel azides and triazoles. These compounds are significant in medicinal chemistry and metal complex catalysis, expanding the applications of this compound in creating ligands for various uses (Dalinger et al., 2020).
Optical and Morphological Properties
- Optoelectronic Applications : Pyrazole-3-carboxylic acid derivatives have been utilized to synthesize novel thin films with significant optical properties. Such applications hint at the potential use of these compounds in optoelectronic devices (Cetin et al., 2018).
Structural and Dynamic Properties
- Polymorphism and Proton Transfer : Studies on the structure of pyrazole-carboxylic acids reveal interesting properties like polymorphism and solid-state proton transfer. These properties are crucial for understanding the dynamic behavior of these compounds in various states (Infantes et al., 2013).
Coordination Chemistry
- Metal Complex Formation : this compound derivatives have been used to synthesize coordination complexes with metals like copper. These complexes have applications in various fields including catalysis and materials science (Zhou Xiao-xia, 2009).
Supercapacitive Performance
- Electrode Material for Supercapacitors : Pyrazole carboxylic complexes have shown promising results as electrode materials for supercapacitors, exhibiting high specific capacitance and good cycling stability. This application is crucial in the development of energy storage technologies (Feng et al., 2019).
Mécanisme D'action
While the specific mechanism of action for 4H-Pyrazole-3-carboxylic acid is not mentioned in the search results, pyrazole derivatives have been reported to exhibit various physiological and pharmacological activities . The ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exhibited anticancer activities against various cancer cell lines .
Safety and Hazards
Orientations Futures
Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWGZHFZZUHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730660 | |
| Record name | 4H-Pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855643-75-3 | |
| Record name | 4H-Pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-](/img/structure/B1507462.png)




![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)






![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)